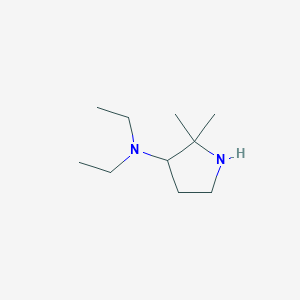
(4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
A study by Kim et al. (2007) demonstrates the utility of fluorinated compounds in organic synthesis, particularly in producing β-fluoropyrrole derivatives through reactions involving primary amines. This process highlights the reactivity of (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride or similar compounds in generating fluorinated organic molecules, which are crucial for pharmaceutical and agrochemical applications (Kim et al., 2007).
Pharmacological Applications
Another research area involves the exploration of fluorinated compounds as potential pharmacological agents. For instance, Bobiļeva et al. (2017) investigated derivatives of (E)-2-(5-phenylpent-2-en-4-ynamido)cyclohex-1-ene-1-carboxylate, a compound structurally related to (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride, for their activity as HCA2 receptor agonists. This study indicates the potential for developing new therapeutic agents based on the chemical framework of fluorinated amines (Bobiļeva et al., 2017).
Material Science and Polymer Chemistry
In material science, the reactivity of fluorinated amines has been utilized for creating novel polymeric materials. Sundar and Mathias (1994) explored the synthesis of thermooxidatively stable poly(ether‐imide‐benzoxazole) and poly(ester‐imide‐benzoxazole) using intermediates derived from reactions involving compounds like (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride. These materials exhibit exceptional thermal stability and could find applications in high-performance polymers and composites (Sundar & Mathias, 1994).
Analytical Chemistry Applications
Furthermore, the unique properties of fluorinated compounds make them suitable for analytical chemistry applications. Sterling and Haney (1974) developed a method using fluorescamine, a compound related to (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride, for the selective determination of drugs containing primary aromatic amino substituents. This technique demonstrates the role of fluorinated amines in enhancing analytical methodologies for pharmaceutical analysis (Sterling & Haney, 1974).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-fluoro-5-phenylpent-4-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11(9-13)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2;1H/b7-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCAIBRSDYKNP-KQGICBIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)




![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)






